![molecular formula C10H14N2O2 B2680151 N-[3-(aminomethyl)phenyl]-2-methoxyacetamide CAS No. 926268-80-6](/img/structure/B2680151.png)
N-[3-(aminomethyl)phenyl]-2-methoxyacetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“N-[3-(aminomethyl)phenyl]-2-methoxyacetamide” is a chemical compound with the molecular formula C10H14N2O2 and a molecular weight of 194.23 . It is used for research purposes .
Molecular Structure Analysis
The InChI code for “this compound” is 1S/C10H14N2O2/c1-14-7-10(13)12-9-4-2-3-8(5-9)6-11/h2-5H,6-7,11H2,1H3,(H,12,13) . This indicates that the compound has a methoxy group (-OCH3) and an acetamide group (-NHCOCH3) attached to a phenyl ring. The phenyl ring also has an aminomethyl group (-CH2NH2) attached to it.Physical And Chemical Properties Analysis
“this compound” is a powder that is stored at a temperature of 4 degrees Celsius .Scientific Research Applications
Amidantel: A Potent Anthelminthic
- Application : Amidantel, a derivative of N-[3-(aminomethyl)phenyl]-2-methoxyacetamide, is recognized for its broad spectrum anthelminthic properties, showing activity against nematodes, filariae, and cestodes in animals.
- Research : A study by Wollweber et al. (1979) highlights its efficacy in dogs against hookworms and large roundworms, noting its good tolerance in animals without teratogenic effects (Wollweber et al., 1979).
Anticonvulsant Activity of Functionalized Derivatives
- Application : Derivatives of this compound have been reported to possess potent anticonvulsant activities.
- Research : Kohn et al. (1991) studied various alpha-heteroatom substituted derivatives, finding compounds like (R,S)-2-acetamido-N-benzyl-2-(methoxyamino)acetamide to be highly effective in seizure control in mice, comparable to phenytoin (Kohn et al., 1991).
Chemoselective Acetylation in Drug Synthesis
- Application : The chemoselective acetylation of amino groups in derivatives of this compound is crucial in the synthesis of specific drugs, including antimalarials.
- Research : Magadum and Yadav (2018) demonstrated the use of Novozym 435 as a catalyst in this process, optimizing various parameters for effective synthesis (Magadum & Yadav, 2018).
Applications in Agricultural Chemistry
- Application : Chloroacetamide herbicides, structurally related to this compound, are extensively used in agriculture.
- Research : Coleman et al. (2000) explored the comparative metabolism of these herbicides in human and rat liver microsomes, illuminating the metabolic pathways and potential risks (Coleman et al., 2000).
Synthesis and Pharmacological Assessment of Derivatives
- Application : Derivatives of this compound have been synthesized for potential cytotoxic, anti-inflammatory, analgesic, and antipyretic properties.
- Research : Rani et al. (2016) synthesized a series of these derivatives, demonstrating their potential as therapeutic agents (Rani et al., 2016).
Amidation and Amidohydroxylation in Organic Synthesis
- Application : The compound is used in the generation of stabilized N-acylnitrenium intermediates for organic synthesis processes.
- Research : Serna et al. (2004) showed that these intermediates can be intramolecularly trapped to produce various organic compounds (Serna et al., 2004).
Mechanism of Action
Safety and Hazards
Properties
IUPAC Name |
N-[3-(aminomethyl)phenyl]-2-methoxyacetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14N2O2/c1-14-7-10(13)12-9-4-2-3-8(5-9)6-11/h2-5H,6-7,11H2,1H3,(H,12,13) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GELYYDIAMIVAAO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCC(=O)NC1=CC=CC(=C1)CN |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
194.23 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![2-(4-(benzo[d][1,3]dioxol-5-ylmethyl)piperazin-1-yl)-N-(5-chloro-2-methoxyphenyl)-2-oxoacetamide](/img/structure/B2680070.png)

![2-{[4-amino-5-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(4-fluorophenyl)acetamide](/img/structure/B2680075.png)
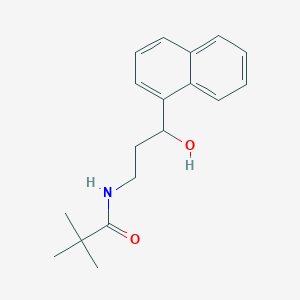
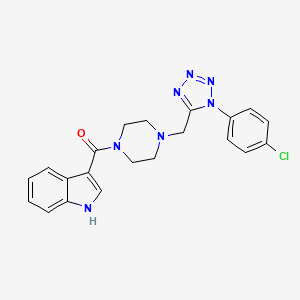
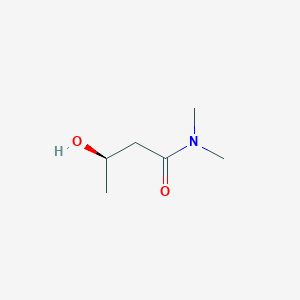

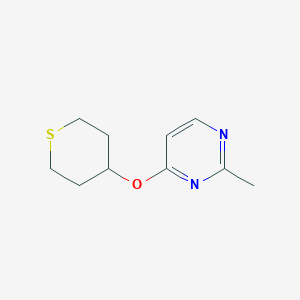

![2-{(E)-[(4-chloro-2-methylphenyl)imino]methyl}-6-ethoxyphenol](/img/structure/B2680084.png)
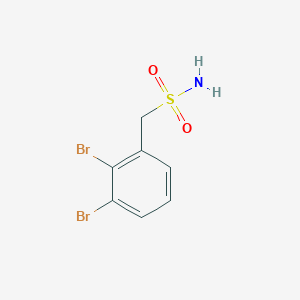
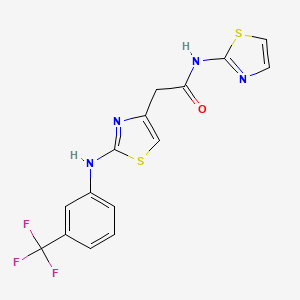
![3-hydroxy-5-[3-(trifluoromethyl)phenyl]-1,5-dihydro-6H-pyrazolo[4,3-c]pyridazin-6-one](/img/structure/B2680089.png)
![(2-Methoxyethyl)[(5-methyl-2-thienyl)methyl]amine hydrochloride](/img/structure/B2680091.png)
